molecular formula C20H18N6O2 B2517155 1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea CAS No. 1021051-54-6

1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea

Cat. No.: B2517155
CAS No.: 1021051-54-6
M. Wt: 374.404
InChI Key: LTTQEDXBHSDZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea is a chemical research compound designed for use in laboratory research. This substance features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its significant dipole moment and robust hydrogen-bonding capacity, which are crucial for interactions with biological targets . Compounds based on this heterocyclic system are of significant interest in oncology research, particularly as potential kinase inhibitors . Recent scientific investigations have piqued interest in related triazolo[4,3-b]pyridazine derivatives as potent dual inhibitors of the cancer-relevant targets c-Met and Pim-1 kinases . These kinases play critical roles in tumor proliferation, angiogenesis, metastasis, and drug resistance . Research indicates that such derivatives can demonstrate potent antiproliferative effects on various cancer cell lines, induce cell cycle arrest, and accelerate apoptosis by modulating key pathways like PI3K/AKT/mTOR and increasing caspase-9 activity . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-phenyl-3-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c27-20(22-16-9-5-2-6-10-16)21-13-14-28-18-12-11-17-23-24-19(26(17)25-18)15-7-3-1-4-8-15/h1-12H,13-14H2,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTQEDXBHSDZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolo[4,3-b]pyridazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

    Attachment of the phenyl group: This step often involves nucleophilic substitution reactions where a phenyl group is introduced to the triazolo[4,3-b]pyridazine core.

    Formation of the urea linkage: The final step involves the reaction of the intermediate compound with isocyanates or carbamoyl chlorides to form the urea linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl groups, where halogenation or alkylation can introduce new substituents.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties. A study demonstrated that compounds similar to 1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea showed effective concentrations (EC50 values) ranging from 0.20 to 0.35 μM against various viral strains. This suggests a strong potential for development as antiviral agents targeting RNA viruses.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have reported that it exhibits comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs). For example, related compounds demonstrated IC50 values between 0.034 and 0.052 μM in cyclooxygenase (COX) inhibition studies, indicating its potential as an anti-inflammatory agent.

Case Study 1: Anti-inflammatory Efficacy

In a rat model of carrageenan-induced paw edema, derivatives of the compound demonstrated significant inhibition of edema, outperforming traditional NSAIDs like celecoxib. This highlights its potential as an effective treatment for inflammatory conditions.

Case Study 2: Antiviral Efficacy

A focused study on thiophene-containing urea derivatives found that certain substitutions enhanced activity against the Dengue virus, with IC50 values reaching as low as 2.1 μM. This further supports the compound's promise in antiviral drug development.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea involves its interaction with specific molecular targets. The triazolo[4,3-b]pyridazine core can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related triazolopyridazine-urea derivatives, focusing on substituent variations, physicochemical properties, and biological implications.

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties/Activities Reference
Target Compound : 1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea - Phenyl (triazolopyridazine 3-position)
- 2-Ethoxyethyl linker
- Phenylurea
C₂₀H₁₈N₆O₂ 398.4 Hypothesized bromodomain inhibition based on structural similarity to AZD5153 .
1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea - Thiophene (urea terminal group)
- Same triazolopyridazine core
C₁₈H₁₆N₆O₂S 380.4 Thiophene may enhance π-stacking; lower molecular weight improves solubility .
1-(4-Chlorophenyl)-3-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea - 4-Chlorophenyl (urea)
- Methyl (triazolopyridazine 3-position)
C₁₇H₁₆ClN₅O₂ 373.8 Chlorine substituent increases electronegativity, potentially enhancing target affinity .
AZD5153
(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one
- Methoxy group
- Piperidine/pyrrolidinone rings
C₃₀H₃₈N₈O₃ 558.7 Optimized for BET bromodomain inhibition; methoxy and piperidine enhance solubility and potency .
PF-4254644
6-{(S)-1-[6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-ethyl}-quinoline
- Quinoline core
- Pyrazole substituent
C₂₄H₂₁N₇ 407.5 Potent c-Met inhibitor; pyrazole improves metabolic stability .

Key Observations:

Substituent Effects on Bioactivity: Phenyl vs. Thiophene/Chlorophenyl: The terminal phenyl group in the target compound may favor hydrophobic interactions, while thiophene (in ) introduces sulfur-based polarity. Methoxy and Piperidine Groups: AZD5153’s methoxy and piperidine substituents significantly enhance solubility and target engagement compared to the target compound’s simpler phenyl groups .

Linker Flexibility :

  • The 2-ethoxyethyl linker in the target compound and analogues (e.g., ) allows conformational adaptability, critical for accommodating binding pockets in proteins like BET bromodomains .

Metabolic Stability :

  • Compounds with heterocyclic substituents (e.g., pyrazole in PF-4254644 or piperidine in AZD5153 ) exhibit improved metabolic stability compared to phenyl-substituted derivatives, which may be prone to oxidation.

Molecular Weight and Solubility :

  • Lower molecular weight analogues (e.g., 380.4 g/mol in ) may have better pharmacokinetic profiles, whereas bulkier molecules like AZD5153 (558.7 g/mol) prioritize target specificity over solubility .

Biological Activity

1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea, with the CAS number 1021051-54-6, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is C20H18N6O2C_{20}H_{18}N_{6}O_{2}, with a molecular weight of 374.4 g/mol. The structure features a triazolo-pyridazine moiety which is known for diverse biological activities.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Triazolopyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and nitriles.
  • Coupling Reactions : The phenyl group is introduced via palladium-catalyzed cross-coupling methods.
  • Final Assembly : The urea linkage is formed by reacting the appropriate amines with isocyanates or similar reagents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro Studies : Compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines including HCT116 (colon), MCF-7 (breast), and A549 (lung) cells. The results indicated IC50 values ranging from 0.3 to 0.45 µM for some derivatives, demonstrating potent activity compared to control agents .

The proposed mechanism involves inhibition of key signaling pathways such as:

  • PI3K/Akt/mTOR Pathway : This pathway is crucial for cell proliferation and survival. Compounds that inhibit this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. The compound's structure suggests potential activity against:

  • Bacterial Infections : Research indicates that triazole-containing compounds exhibit antibacterial effects by disrupting bacterial cell wall synthesis .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to:

  • Substituents on the Triazole Ring : Variations in substituents can enhance or reduce biological activity.
  • Hydrogen Bonding Potential : The ability to form hydrogen bonds plays a critical role in the interaction with biological targets .

Case Study 1: Antiproliferative Effects

In a study evaluating various derivatives of triazolo-pyridazine compounds:

  • Objective : To assess the anticancer efficacy on different cell lines.
  • Findings : The tested compounds demonstrated significant growth inhibition with some derivatives showing enhanced selectivity toward cancerous cells over normal cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties:

  • Objective : To determine the effectiveness against urease-positive microorganisms.
  • Results : Compounds exhibited promising inhibitory effects against urease activity with IC50 values comparable to established antibiotics .

Q & A

Q. Basic Characterization

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and urea linkage integrity. Aromatic protons appear at δ 7.2–8.5 ppm, while urea NH signals are observed at δ 9.5–10.2 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 428.16) .
  • IR Spectroscopy : Urea carbonyl stretching (~1640–1680 cm1^{-1}) and C-O-C ether vibrations (~1200 cm1^{-1}) .

How do substituents on the triazolopyridazine core influence bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Phenyl groups : Enhance lipophilicity, improving membrane permeability. Fluorinated analogs (e.g., 4-fluorophenyl) increase binding affinity to kinases via halogen bonding .
  • Ethoxyethyl linker : Balances solubility and rigidity, critical for target engagement. Shorter linkers reduce conformational flexibility, altering potency .
  • Urea moiety : Hydrogen-bond donor/acceptor sites mediate interactions with catalytic lysine or aspartate residues in enzymes .

What in vitro assays are recommended for evaluating biological activity?

Q. Basic Bioactivity Screening

  • Kinase inhibition : Use ADP-Glo™ assays for IC50_{50} determination against kinases (e.g., Aurora A, EGFR).
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} values <10 µM suggest therapeutic potential .
  • Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .

How can selectivity for specific biological targets be enhanced?

Q. Advanced Target Optimization

  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses with kinases. Modify substituents to avoid off-target pockets .
  • Proteome-wide profiling : Utilize KinomeScan® to identify selectivity cliffs. Fluorophenyl groups reduce off-target binding by 30% compared to chlorophenyl analogs .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic soft spots (e.g., ethoxyethyl hydrolysis) .

What is the hypothesized mechanism of action for this compound in cancer models?

Q. Mechanistic Insight

  • Kinase inhibition : Binds to ATP pockets of Aurora kinases, disrupting mitotic spindle formation and inducing apoptosis .
  • p53 activation : Upregulates pro-apoptotic proteins (e.g., Bax) in p53-wildtype cells, confirmed via Western blot .
  • Synergy studies : Combinatorial screens with paclitaxel show additive effects in taxane-resistant lines .

How can computational modeling guide the design of analogs with improved potency?

Q. Advanced Computational Strategy

  • MD simulations : Analyze ligand-receptor dynamics over 100 ns to identify stable binding conformers .
  • QSAR models : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC50_{50} .
  • ADMET prediction : SwissADME predicts BBB permeability (TPSA <90 Ų) and CYP450 inhibition risks .

How should researchers resolve contradictions in reported bioactivity data?

Q. Data Conflict Analysis

  • Assay variability : Replicate studies using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Structural validation : Confirm batch purity via HPLC and elemental analysis to rule out impurities .
  • Cell line specificity : Test across multiple lineages (e.g., NCI-60 panel) to identify context-dependent effects .

What protocols are recommended for in vivo toxicity evaluation?

Q. Advanced Preclinical Safety

  • Acute toxicity : Single-dose administration in rodents (OECD 423), monitoring hematological and hepatic parameters .
  • Genotoxicity : Ames test (OECD 471) to assess mutagenic potential .
  • Cardiotoxicity : hERG channel inhibition assays (patch-clamp) to mitigate arrhythmia risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.